![molecular formula C6H14Cl2N2O B14009051 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl
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Overview
Description
5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl: is a chemical compound with the molecular formula C6H12N2O . It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Oxa-2,8-diazaspiro[3.5]nonane dihydrochloride is a chemical compound featuring a unique spirocyclic structure, consisting of a five-membered oxazolidine ring fused to a seven-membered diazaspiro ring. It has a molecular formula of C6H14Cl2N2O and a molecular weight of 201.10 g/mol. This compound is primarily used in research as a building block for synthesizing more complex molecules because of its structural characteristics. This article aims to provide a detailed overview of the potential applications of 5-Oxa-2,8-diazaspiro[3.5]nonane dihydrochloride, based on available research and data.
Synthesis and Chemical Properties
The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane dihydrochloride involves several steps, where optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. The presence of functional groups within the compound facilitates various reactions, which can be influenced by adjusting reaction conditions like temperature and solvent.
Potential Applications
5-Oxa-2,8-diazaspiro[3.5]nonane dihydrochloride has several potential applications:
- Building Block in Synthesis Due to its distinct spirocyclic structure, this compound serves as a valuable building block in the synthesis of complex molecules.
- Interaction Studies It is used to study interactions with various biological targets, helping to understand its biological effects.
- Research Purposes It is intended for research purposes and not designed for human therapeutic applications or veterinary use.
Structural Analogues and Comparisons
Several compounds share structural or functional similarities with 5-Oxa-2,8-diazaspiro[3.5]nonane dihydrochloride:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Oxa-2,8-diazaspiro[3.5]nonane | Contains an oxazolidine ring fused with diazaspiro structure | Unique spirocyclic arrangement |
5-Oxa-2,8-diazaspiro[4.5]decane | Similar spirocyclic structure but larger ring system | Different ring size alters properties |
1-Azabicyclo[2.2.2]octane | Bicyclic structure with nitrogen atoms | Different cyclic arrangement affects reactivity |
1,4-Diazepane | Linear chain with two nitrogen atoms | Lacks spirocyclic nature; different properties |
The uniqueness of 5-Oxa-2,8-diazaspiro[3.5]nonane dihydrochloride lies in its specific arrangement of nitrogen and oxygen atoms within a spirocyclic framework, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Mechanism of Action
The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor binding, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
Comparison: Compared to these similar compounds, 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl is unique due to its specific spiro structure and the presence of two hydrochloride groups. This gives it distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H14Cl2N2O |
---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-9-6(3-7-1)4-8-5-6;;/h7-8H,1-5H2;2*1H |
InChI Key |
LIARFEWAUZSOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CN1)CNC2.Cl.Cl |
Origin of Product |
United States |
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